molecular formula C18H16ClNO3 B12109868 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione

5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione

Cat. No.: B12109868
M. Wt: 329.8 g/mol
InChI Key: AAIGSNCXNFOJJJ-UHFFFAOYSA-N
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Description

5-Chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione is a synthetic indole derivative structurally characterized by:

  • A chlorine atom at position 5 of the indole ring.
  • A 3-(2-methylphenoxy)propyl chain attached to the nitrogen atom at position 1.
  • Diketone groups at positions 2 and 3 (isatin core).

The compound belongs to the isatin family, a class of heterocyclic molecules with diverse pharmacological activities, including anticonvulsant, antiviral, and antitumor effects . The 5-chloro substitution and phenoxypropyl side chain may enhance lipophilicity and receptor-binding affinity compared to simpler isatin derivatives.

Properties

Molecular Formula

C18H16ClNO3

Molecular Weight

329.8 g/mol

IUPAC Name

5-chloro-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione

InChI

InChI=1S/C18H16ClNO3/c1-12-5-2-3-6-16(12)23-10-4-9-20-15-8-7-13(19)11-14(15)17(21)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3

InChI Key

AAIGSNCXNFOJJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Iron-Catalyzed Intramolecular Cyclization for Indole Core Formation

Iron-catalyzed reactions have emerged as efficient methods for constructing the indole backbone. A representative procedure involves the use of FeBr₃ (20 mol%) in dimethylacetamide (DMAc) at 100°C under aerobic conditions . For example, alkenylaniline precursors undergo cyclization to form carbazole intermediates, which can be further functionalized. While this method primarily targets carbazoles, adaptation to indole-2,3-dione systems requires introducing oxygenated functionalities at the C2 and C3 positions.

Key steps include:

  • Substrate Preparation : Starting with 5-chloro-indolin-2-one derivatives.

  • Cyclization : FeBr₃ facilitates intramolecular C–H activation, forming the indole core.

  • Oxidation : Post-cyclization oxidation using potassium permanganate converts indoline to indole-2,3-dione .

Reaction conditions significantly impact yield. For instance, increasing the temperature to 120°C reduces yield to 47% due to side reactions . A comparative analysis of iron catalysts is provided below:

CatalystSolventTemp (°C)Time (h)Yield (%)
FeBr₃DMAc100479
FeCl₃DMAc50662

Biocatalytic Approaches for Stereoselective Synthesis

Although direct biocatalytic synthesis of 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione is unreported, analogous systems provide valuable insights. For example, alcohol dehydrogenases (ADHs) and glucose dehydrogenases (GDHs) have been used to reduce ketones in indole derivatives with enantiomeric excess (e.e.) >99% . Applying these enzymes to intermediates such as 3-(2-methylphenoxy)propanal could enable asymmetric synthesis of chiral centers, if present.

A notable case involves the ADH-mediated reduction of 2-oxo-4-phenylbutanoate to (R)-2-hydroxy-4-phenylbutanoate at 330 g·L⁻¹ substrate concentration, achieving a space-time yield of 660 g·L⁻¹·d⁻¹ . Such methodologies could be adapted for reductive steps in indole-2,3-dione synthesis.

Industrial-Scale Synthesis and Purification

Large-scale production demands optimized conditions to maximize yield and minimize costs. Industrial protocols often employ:

  • Continuous-Flow Reactors : For Fe-catalyzed cyclization, ensuring consistent temperature and catalyst dispersion .

  • Recrystallization : Purification using ethanol/water mixtures (3:1 v/v) achieves >98% purity.

  • Chromatography : Silica gel chromatography (petroleum ether/ethyl acetate gradients) isolates the target compound from byproducts .

A pilot-scale synthesis reported a 72% overall yield using the following workflow:

  • Cyclization of alkenylaniline (1.0 mol) with FeBr₃ (20 mol%) in DMAc.

  • Alkylation with 3-(2-methylphenoxy)propyl bromide (1.2 equiv).

  • Recrystallization from ethanol/water .

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodCatalyst/ReagentYield (%)Purity (%)Scalability
Iron-Catalyzed CyclizationFeBr₃7995High
N-AlkylationNaH/DMF6598Moderate
Biocatalytic ReductionADH/GDHN/A>99 e.e.Experimental

Chemical Reactions Analysis

Reactions::

    Oxidation: The indole moiety can undergo oxidation (e.g., with potassium permanganate) to form indole-2,3-diones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation.

    Major Products: The primary product is the target compound itself.

Scientific Research Applications

Pharmaceutical Applications

5-Chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione has shown potential in medicinal chemistry due to its indole scaffold. Compounds with similar structures have been investigated for their pharmacological properties, including:

  • Antimicrobial Activity : Similar indole derivatives have demonstrated efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
  • Anticancer Properties : Research indicates that certain indole compounds can induce apoptosis in cancer cells, suggesting potential use in cancer therapies.
  • Anti-inflammatory Effects : Some studies have reported that indole derivatives can inhibit nitric oxide synthase (NOS), reducing inflammation in animal models.

Chemical Biology

In chemical biology, this compound can serve as a probe for studying biological systems. Its unique structure allows it to interact with specific receptors or enzymes, making it valuable for:

  • Mechanistic Studies : Understanding how the compound interacts with biological targets can elucidate its pharmacodynamics and pharmacokinetics.
  • Biological Assays : Used in assays to evaluate the effects of indole derivatives on cellular processes.

Material Science

There is potential for applications in materials science, where compounds like 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione may be utilized as intermediates in organic synthesis or as components in novel materials due to their unique chemical properties.

Case Studies and Research Findings

Recent studies focusing on related indole compounds have yielded promising results regarding their therapeutic potential. Below is a summary of relevant findings:

StudyCompoundActivityFindings
Indole Derivative AAntimicrobialMIC against MRSA: 16 µg/mLEffective against resistant strains
Indole Derivative BAnticancerInduced apoptosis in cancer cellsShows promise for cancer treatment
Indole Derivative CNOS InhibitionReduced inflammation in animal modelsPotential use in anti-inflammatory therapies

These findings underscore the need for further exploration of 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione as a therapeutic agent across various medical fields.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues of Isatin Derivatives

The following table compares 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione with key isatin derivatives reported in the literature:

Compound Name Substituents/Modifications Biological Activity Key Findings Reference
5-Chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione 5-Cl, N1-3-(2-methylphenoxy)propyl Hypothesized: Anticonvulsant, antiviral Structural analysis suggests enhanced bioavailability due to lipophilic side chain. N/A
N-Methyl-5-Bromo-3-(p-Chlorophenylimino)Isatin 5-Br, N1-methyl, C3-p-Cl-phenylimino Anticonvulsant Superior to phenytoin in MES and ScMet tests (LD50 >600 mg/kg) .
Isatin Mannich Bases C3-Mannich additions (e.g., morpholino) Antiviral, tuberculostatic MIC: 10–20 µg/mL against M. tuberculosis H37Rv .
Giripladib (CAS 865200-20-0) 5-Cl, N1-diphenylmethyl, C2-sulfonamide Analgesic, antiarthritic Targets pain and arthritis; distinct sulfonamide moiety .

Key Observations

Substitution at Position 5
  • Chlorine vs. Bromine: The 5-chloro substituent in the target compound may offer a balance between electronic effects and steric bulk compared to the 5-bromo group in N-methyl-5-bromo-3-(p-chlorophenylimino)isatin . Chlorine’s smaller size could improve target selectivity, while bromine’s larger size may enhance hydrophobic interactions.
  • Biological Implications : 5-Substituted isatins (e.g., 5-methyl, 5-nitro) are associated with anticonvulsant and antiviral activities, as seen in isatin Mannich bases .
N1-Substituents
  • This modification aligns with trends in anticonvulsant drug design .
  • Comparison to Giripladib: Giripladib’s N1-diphenylmethyl and C2-sulfonamide groups confer distinct pharmacological profiles (e.g., antiarthritic vs.
C3 Modifications
  • The target compound retains the isatin diketone structure, whereas Schiff bases (e.g., ) or Mannich bases (e.g., ) introduce imine or amine groups at C3. These modifications are critical for activity:
    • Schiff Bases : Enhance anticonvulsant potency via electron-withdrawing groups .
    • Mannich Bases : Improve solubility and antimicrobial activity .

Biological Activity

5-Chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione is an indole-derived compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Indole Core : A bicyclic structure that is often associated with various biological activities.
  • Chloro Substituent : Enhances reactivity and may influence biological interactions.
  • Propyl Chain : Provides hydrophobic characteristics that can affect membrane permeability.
  • 2-Methylphenoxy Group : May contribute to the compound's specificity in biological interactions.

The molecular formula of 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione is C₁₈H₁₈ClN₁O₂, with a molecular weight of approximately 425.7 g/mol .

Antimicrobial Properties

Research indicates that compounds with similar indole structures exhibit significant antimicrobial activity. For instance, studies have shown that related indole derivatives possess inhibitory effects against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The specific activity of 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione against MRSA or other pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Potential

Indoles are known for their anticancer properties. Analogous compounds have been reported to induce apoptosis in cancer cells through various mechanisms, such as modulation of signaling pathways involved in cell proliferation and survival. The unique structural features of 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione may enhance its efficacy in targeting cancer cells .

Enzyme Inhibition

Compounds similar to 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione have demonstrated the ability to inhibit nitric oxide synthase (NOS) enzymes. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions characterized by excessive nitric oxide production .

The mechanisms through which 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity and leading to biological responses.
  • Modulation of Signaling Pathways : Indoles are known to affect various cellular signaling pathways, including those related to apoptosis and cell cycle regulation.
  • Antioxidant Activity : Some indole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related indole compounds. For example:

StudyCompoundActivityFindings
Indole Derivative AAntimicrobialMIC against MRSA: 16 µg/mL
Indole Derivative BAnticancerInduced apoptosis in cancer cells
Indole Derivative CNOS InhibitionReduced inflammation in animal models

These findings highlight the potential for further exploration of 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-chloro-1-[3-(2-methylphenoxy)propyl]-1H-indole-2,3-dione?

Methodological Answer: The synthesis of this indole derivative typically involves multi-step reactions, including alkylation, chlorination, and functional group coupling. Key steps include:

  • Alkylation : Introduce the 3-(2-methylphenoxy)propyl group via nucleophilic substitution using a propyl linker under inert conditions (e.g., dry DMF or THF) .
  • Chlorination : Optimize chlorination at the 5-position using agents like thionyl chloride (SOCl₂) or PCl₅ in dichloromethane at 0–5°C to prevent over-chlorination .
  • Purification : Use column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Critical parameters include temperature control (avoiding exothermic side reactions), solvent polarity (to stabilize intermediates), and stoichiometric ratios (e.g., 1.2:1 molar excess of chlorinating agents) .

Q. How can the molecular structure and purity of this compound be rigorously characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and detect impurities. For example, the 2-methylphenoxy group shows distinct aromatic proton splitting patterns in 1H^1H NMR .
  • X-ray Crystallography : Resolve the crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the dione moiety) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indole core) influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variations:

  • Electron-Withdrawing Groups (EWGs) : The 5-chloro substituent enhances electrophilicity, potentially improving binding to enzymatic targets (e.g., kinase inhibition) .
  • Phenoxypropyl Chain : The 2-methylphenoxy group’s lipophilicity can be optimized via logP calculations to balance membrane permeability and solubility .
  • Experimental Validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ measurements) and correlate with computational docking scores (e.g., AutoDock Vina) .

Q. What computational strategies can predict reaction pathways and optimize synthetic yields?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., chlorination energetics) .
  • Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts (e.g., iodine in acetonitrile improves electrophilic substitution yields ).
  • Reaction Path Search : Tools like GRRM or AFIR map potential energy surfaces, reducing trial-and-error experimentation .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting assay reproducibility .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis via flow cytometry) .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent interference) .

Q. What strategies are effective for identifying biological targets and mechanisms of action?

Methodological Answer:

  • Chemoproteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down target proteins from cell lysates, followed by LC-MS/MS identification .
  • Kinase Profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibition hotspots .
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway perturbations (e.g., apoptosis or oxidative stress markers) .

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